molecular formula C19H20N4OS B11963986 5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11963986
M. Wt: 352.5 g/mol
InChI Key: FTULIENAEWMQDT-DEDYPNTBSA-N
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Description

5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-methylphenyl and 4-propoxyphenyl groups can be done through nucleophilic substitution reactions using suitable halides or other leaving groups.

    Hydrosulfide Introduction: The hydrosulfide group can be introduced through the reaction of the triazole derivative with hydrogen sulfide or its equivalents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the hydrosulfide group to a thiol or other reduced forms.

    Substitution: The aromatic rings and triazole moiety can participate in various substitution reactions, such as halogenation, nitration, or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, alkyl halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics or antifungal agents.

    Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.

Industry

    Agriculture: These compounds can be used as fungicides or herbicides.

    Pharmaceuticals: Potential use in drug development for various therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in cell wall synthesis in microbes or signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its broad range of biological activities.

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

Uniqueness

5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-3-12-24-16-10-8-15(9-11-16)13-20-23-18(21-22-19(23)25)17-7-5-4-6-14(17)2/h4-11,13H,3,12H2,1-2H3,(H,22,25)/b20-13+

InChI Key

FTULIENAEWMQDT-DEDYPNTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3C

Origin of Product

United States

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